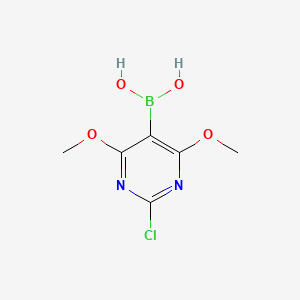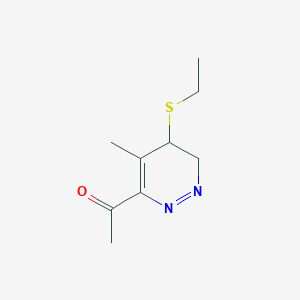
Acetylcoenzymeasodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylcoenzymeasodiumsalt, also known as acetyl-coenzyme A sodium salt, is a pivotal molecule in biological systems. It serves as a source of carbon for the Krebs cycle, the synthesis of fatty acids, and isoprenoid-based protein modifications. It is also an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria .
準備方法
Synthetic Routes and Reaction Conditions
Acetylcoenzymeasodiumsalt is synthesized through the oxidative decarboxylation of pyruvate in mitochondria. This process involves the enzyme pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-coenzyme A. The reaction requires cofactors such as thiamine pyrophosphate, lipoic acid, and flavin adenine dinucleotide .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce acetyl-coenzyme A, which is then extracted and purified for various applications .
化学反応の分析
Types of Reactions
Acetylcoenzymeasodiumsalt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water in the Krebs cycle.
Reduction: It can be reduced to form ethanol in anaerobic conditions.
Substitution: It can participate in acetylation reactions, where the acetyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
NAD+ (Nicotinamide adenine dinucleotide): Used in oxidation reactions.
Coenzyme A: Acts as a carrier of acyl groups in various biochemical reactions.
Major Products Formed
Major products formed from reactions involving this compound include:
Carbon dioxide and water: From oxidation in the Krebs cycle.
Ethanol: From reduction in anaerobic conditions.
Acetylated proteins: From acetylation reactions.
科学的研究の応用
Acetylcoenzymeasodiumsalt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Plays a crucial role in cellular metabolism and energy production.
Medicine: Used in studies related to metabolic disorders and mitochondrial diseases.
Industry: Employed in the production of biofuels and bioplastics
作用機序
Acetylcoenzymeasodiumsalt exerts its effects by acting as a carrier of acyl groups in enzymatic acetyl transfer reactions. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids. It is a key precursor in lipid biosynthesis and the source of all fatty acid carbons .
類似化合物との比較
Similar Compounds
Succinyl-coenzyme A: Another important intermediate in the Krebs cycle.
Malonyl-coenzyme A: Involved in fatty acid synthesis.
Propionyl-coenzyme A: Participates in the metabolism of certain amino acids
Uniqueness
Acetylcoenzymeasodiumsalt is unique due to its central role in metabolism, serving as a key intermediate in the Krebs cycle, fatty acid synthesis, and protein acetylation. Its ability to act as a carrier of acyl groups makes it indispensable in various biochemical pathways .
特性
分子式 |
C23H37N7NaO17P3S |
|---|---|
分子量 |
831.6 g/mol |
IUPAC名 |
sodium;[(2R,3S,4R,5R)-2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1/t13-,16-,17-,18?,22-;/m1./s1 |
InChIキー |
HNLIOWFIXSPFEC-WLYMNMRISA-M |
異性体SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
正規SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


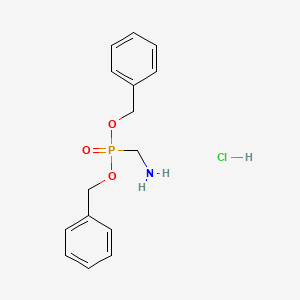
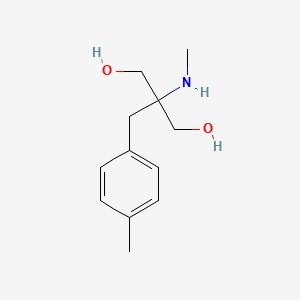
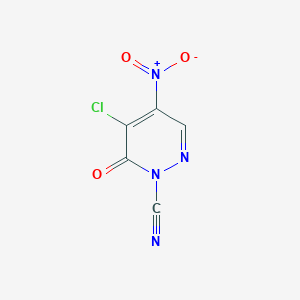
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)


